2-(5-Methylpyridin-3-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Methylpyridin-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1787905-81-0 . It has a molecular weight of 187.63 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO2.ClH/c1-6-2-7(3-8(10)11)5-9-4-6;/h2,4-5H,3H2,1H3,(H,10,11);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 187.63 .Scientific Research Applications
Anticancer Research : A study explored the synthesis of compounds related to 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride and their effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).
Synthesis of Heterocyclic Analogs : Another research developed an efficient methodology for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, which are structurally related to this compound (Morgentin et al., 2009).
Medicinal Chemistry : Research on the synthesis of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are related to this compound, highlighted their potential for analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities (Salionov, 2015).
Pharmaceutical Synthesis : The synthesis of minodronic acid involved the use of compounds structurally similar to this compound (Zen Xiao-ping, 2013).
Insecticidal Activity : A study on the synthesis of 1,3,4-Oxadiazoles derived from 2-Chloropyridine-5-acetic Acid, which is structurally related to this compound, assessed their insecticidal activity (Holla et al., 2004).
Antimicrobial Activity : Another research focused on synthesizing new heterocyclic compounds containing 1,3-oxazepine derivatives of 6-methyl 2-thiouracil, which has structural similarities to this compound, and evaluated their antimicrobial activity (Mohammad et al., 2017).
Glycine Derivatives for Antitumor Activity : The synthesis of glycine derivatives containing 5-Fluorouracil, structurally related to this compound, was investigated for potential antitumor activity (Lan Yun-jun, 2011).
Safety and Hazards
Properties
IUPAC Name |
2-(5-methylpyridin-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6-2-7(3-8(10)11)5-9-4-6;/h2,4-5H,3H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFMEZLIIZJFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1787905-81-0 |
Source
|
Record name | 2-(5-methylpyridin-3-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.